4-Isoxazolecarboxamide, N-(3,5-dichlorophenyl)-5-methyl-
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Overview
Description
N-(3,5-Dichlorophenyl)-5-methylisoxazole-4-carboxamide is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a dichlorophenyl group attached to a methylisoxazole carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dichlorophenyl)-5-methylisoxazole-4-carboxamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 5-methylisoxazole-4-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of N-(3,5-Dichlorophenyl)-5-methylisoxazole-4-carboxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and mixing. The product is then isolated and purified using industrial-scale techniques like distillation, crystallization, and filtration .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dichlorophenyl)-5-methylisoxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the dichlorophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3,5-Dichlorophenyl)-5-methylisoxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3,5-Dichlorophenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
N-(3,5-Dichlorophenyl)-5-methylisoxazole-4-carboxamide stands out due to its unique combination of a dichlorophenyl group and a methylisoxazole carboxamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
61643-19-4 |
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Molecular Formula |
C11H8Cl2N2O2 |
Molecular Weight |
271.10 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-6-10(5-14-17-6)11(16)15-9-3-7(12)2-8(13)4-9/h2-5H,1H3,(H,15,16) |
InChI Key |
APOJNJKPACYYBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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